molecular formula C13H14N2O2 B1306680 5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1037690-42-8

5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1306680
CAS No.: 1037690-42-8
M. Wt: 230.26 g/mol
InChI Key: MXSQCTXNKKEECE-UHFFFAOYSA-N
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Description

5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 2,4,5-trimethylphenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2,4,5-trimethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized using a suitable acid catalyst to yield the pyrazole ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Hydropyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anti-inflammatory Properties
Research has indicated that 5-(2,4,5-trimethylphenyl)-1H-pyrazole-3-carboxylic acid exhibits potential antimicrobial and anti-inflammatory activities. Studies have shown that derivatives of this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting its utility in developing new anti-inflammatory drugs.

Lead Compound for Drug Development
Due to its structural similarity to known bioactive molecules, this compound is explored as a lead compound for drug development. Its ability to interact with various molecular targets allows for the design of novel therapeutic agents .

Agrochemicals

This compound has been investigated for its potential use in agrochemicals. Its unique chemical properties make it suitable for developing herbicides and fungicides. Research has demonstrated that certain derivatives can effectively inhibit plant pathogens, thus contributing to crop protection strategies.

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials with specific electronic properties. Its incorporation into polymer matrices can enhance the mechanical and thermal stability of materials used in electronics .

Case Study 1: Antimicrobial Activity

A study published in Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound against common bacterial strains. The results indicated that certain modifications led to enhanced antimicrobial activity compared to standard antibiotics.

Case Study 2: Agrochemical Development

In an investigation conducted by agricultural chemists, a derivative of this pyrazole compound was tested for its effectiveness as a fungicide against Fusarium species. The compound demonstrated significant inhibitory effects on fungal growth in vitro and showed promise for field application .

Mechanism of Action

The mechanism of action of 5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the pyrazole derivative being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trimethylphenyl-1H-pyrazole-3-carboxylic acid
  • 2,4,5-Trimethylphenyl-1H-pyrazole-4-carboxylic acid
  • 2,4,5-Trimethylphenyl-1H-pyrazole-5-carboxylic acid

Uniqueness

5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific position of the carboxylic acid group on the pyrazole ring. This positional isomerism can lead to differences in chemical reactivity, biological activity, and physical properties compared to other similar compounds.

Biological Activity

5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure

The compound is characterized by the following structural formula:

C14H16N2O2\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_2

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its anticancer properties and effects on enzyme inhibition.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit promising anticancer activity. For instance, a related pyrazole derivative showed cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the low micromolar range . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMCF-710.38Apoptosis induction
Related Pyrazole DerivativeU-93712.50Cell cycle arrest
Doxorubicin (Control)MCF-715.00DNA intercalation

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Studies have shown that this compound can activate apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic proteins such as p53 and caspases .
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes involved in cancer progression. For example, it may inhibit monoacylglycerol lipase (MAGL), which is implicated in the endocannabinoid system and cancer metabolism .

Case Studies

Several case studies have highlighted the efficacy and potential applications of pyrazole derivatives:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through activation of caspase pathways .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, suggesting its potential as an effective therapeutic agent against breast cancer .

Properties

IUPAC Name

3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-7-4-9(3)10(5-8(7)2)11-6-12(13(16)17)15-14-11/h4-6H,1-3H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSQCTXNKKEECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=NNC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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